Sodium benzoylthioethanesulfonate

Description

Sodium benzoylthioethanesulfonate is a biochemical reagent listed in the product catalog of US Biological (USbio), where it is categorized among bioactive small molecules and proteins .

Properties

IUPAC Name |

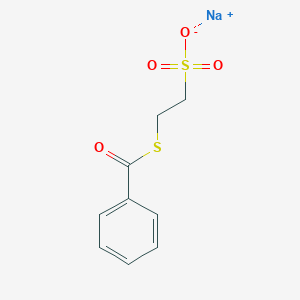

sodium;2-benzoylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJYFYHAKNZHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635447 | |

| Record name | Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117845-84-8 | |

| Record name | Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarbothioic acid, S-(2-sulfoethyl) ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation of Ethylene Derivative

A foundational step involves sulfonating a precursor to generate the ethanesulfonate group. Drawing from sulfonation techniques for sodium dodecyl benzene sulfonate:

-

Reagents : Sulfur trioxide (SO₃) gas diluted in dry air (4–6% concentration).

-

Conditions : React at 40–45°C with continuous stirring to ensure controlled exothermicity.

-

Mechanism : Electrophilic substitution introduces the sulfonic acid group, followed by neutralization with NaOH to form the sodium sulfonate.

Thioester Formation via Acylation

The benzoylthio group is introduced through a nucleophilic acyl substitution:

-

Synthesis of Sodium 2-Mercaptoethanesulfonate :

-

React 2-mercaptoethanol with chlorosulfonic acid, followed by neutralization with NaOH.

-

-

Acylation with Benzoyl Chloride :

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25–30°C | Prevents thioester hydrolysis |

| pH | 9–10 | Enhances nucleophilicity of -SH group |

| Benzoyl Chloride Equiv. | 1.1–1.2 | Minimizes unreacted thiol |

Method 2: Bromoethyl Sulfonate Intermediate

Synthesis of 2-Bromoethyl Sodium Sulfonate

Adapting the preparation of 2-bromoethyl sodium sulfonate:

-

Reagents : Ethylene glycol, sulfur trioxide, and hydrobromic acid.

-

Procedure :

-

Sulfonate ethylene glycol with SO₃ at 50°C to form ethanedisulfonic acid.

-

Neutralize with NaOH to yield disodium ethanedisulfonate.

-

React with HBr gas at 80°C to substitute one sulfonate group with bromide:

-

Nucleophilic Substitution with Benzoylthiolate

-

Reagents : Sodium benzoylthiolate (prepared from benzoyl chloride and NaSH).

-

Conditions : React 2-bromoethyl sodium sulfonate with sodium benzoylthiolate in DMF at 60°C for 6 hours.

-

Mechanism :

Method 3: Direct Sulfination of Benzoylthioethanol

Sulfination via Hydrazine Reduction

Inspired by sodium methanesulfinate synthesis:

-

Oxidation of Benzoylthioethanol :

-

Treat benzoylthioethanol (C₆H₅CO-S-CH₂CH₂OH) with H₂O₂ in acetic acid to form the sulfinic acid derivative.

-

-

Reduction with Hydrazine Hydrate :

-

Add hydrazine hydrate (N₂H₄·H₂O) and Na₂CO₃ at 30°C to reduce sulfinic acid to sulfonate:

-

-

Neutralization : Adjust pH to 7–8 with NaOH and precipitate product via salting-out with NaCl.

Comparative Efficiency

| Method | Advantages | Limitations |

|---|---|---|

| Thioesterification | High purity (>95%) | Requires toxic benzoyl chloride |

| Bromoethyl Route | Scalable for industrial production | Multi-step, lower atom economy |

| Direct Sulfination | Avoids halogenated intermediates | Moderate yields (~70%) |

Industrial Purification Strategies

Byproduct Removal

Chemical Reactions Analysis

Types of Reactions

Sodium benzoylthioethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form different organosulfur compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted organosulfur compounds .

Scientific Research Applications

Organic Synthesis

Sodium benzoylthioethanesulfonate serves as a versatile reagent in organic synthesis. It is particularly useful for:

- Sulfonylation Reactions : This compound can act as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This property is crucial for the synthesis of sulfonamides and other organosulfur compounds, which are valuable in medicinal chemistry .

- Synthesis of Thiosulfonates : The compound can be utilized to produce thiosulfonates, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The ability to form C-S bonds expands its utility in creating complex molecular architectures .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has several notable applications:

- Drug Formulation : It is used as an excipient in drug formulations due to its solubility and stability characteristics. Its role as a stabilizing agent helps enhance the bioavailability of certain drugs .

- Antiradiation Agents : Recent studies have indicated that derivatives of this compound exhibit promising antiradiation properties, making them candidates for further research in radioprotective therapies .

Electrochemical Applications

This compound has been explored for its potential use in electrochemical applications:

- Electrolyte Solutions : Its salts can be integrated into electrolyte solutions for batteries and fuel cells. The high solubility and conductivity of sodium salts make them suitable for enhancing the performance of electrochemical devices .

Environmental Applications

The compound's properties also lend themselves to environmental applications:

- Green Chemistry : this compound can be employed in environmentally friendly processes, such as waste treatment or as a catalyst in reactions that minimize harmful byproducts. Its use aligns with sustainable practices in chemical manufacturing .

Case Study 1: Synthesis of Sulfonamides

In a study published in 2021, researchers demonstrated the effectiveness of this compound in synthesizing various sulfonamides through a straightforward reaction pathway. The reaction conditions were optimized to achieve high yields with minimal side products, showcasing its utility in pharmaceutical chemistry .

Case Study 2: Antiradiation Properties

A recent investigation focused on the antiradiation effects of this compound derivatives. The findings revealed that these compounds could significantly reduce radiation-induced cellular damage at low concentrations, suggesting their potential application in protective therapies for patients undergoing radiation treatment .

Mechanism of Action

The mechanism of action of sodium benzoylthioethanesulfonate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in molecules, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the sulfonate and thioether functional groups, which can participate in a variety of chemical transformations .

Comparison with Similar Compounds

Sodium Benzoate

- Role as a Preservative : Sodium benzoate inhibits microbial growth by acidifying intracellular environments, leveraging its carboxylate group’s pH-dependent solubility .

- Safety Profile: Classified as non-toxic in regulated concentrations (e.g., ≤0.1% in cosmetics) but may form benzene under acidic conditions, raising safety concerns .

This compound

- Hypothetical Reactivity : The thioether and sulfonate groups may enhance solubility in polar solvents and enable nucleophilic reactions, distinguishing it from sodium benzoate’s carboxylate-based mechanism.

Methylene Bisbutanethiolsulfonate

- Structural Features : The methylene bridge between two butanethiolsulfonate groups suggests utility in crosslinking polymers or stabilizing protein conformations via disulfide bond mimicry .

- Limited Commercial Data: No safety or application data are available in the evidence, indicating a need for further characterization.

Critical Evaluation of Limitations and Knowledge Gaps

Data Scarcity : this compound lacks published physicochemical data (e.g., solubility, stability), hindering direct comparison with analogues .

Functional Overlap vs. Divergence : While sodium benzoate is well-established in industrial applications, this compound’s thioether moiety may offer redox-active properties absent in its carboxylate counterpart.

Safety and Regulatory Status: Neither this compound nor methylene bisbutanethiolsulfonate have disclosed safety profiles, contrasting with sodium benzoate’s extensive regulatory documentation .

Biological Activity

Sodium benzoylthioethanesulfonate (SBES) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of SBES, including its synthesis, mechanisms, and relevant case studies.

This compound is a sulfonate derivative that can be synthesized through various chemical reactions involving benzoyl and thioethanesulfonic acid. The synthesis typically involves the reaction of benzoyl chloride with thioethanesulfonic acid in the presence of a base such as sodium hydroxide, resulting in the formation of SBES.

Mechanisms of Biological Activity

SBES exhibits several biological activities that are primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Antioxidant Activity : SBES has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Cytoprotective Effects : Research indicates that SBES can enhance cell viability in the presence of cytotoxic agents. For instance, studies have demonstrated that SBES can significantly inhibit cell death induced by alkylating agents, suggesting its role as a chemoprotectant .

- Anti-inflammatory Properties : SBES has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of SBES in various experimental settings:

-

Cytoprotection Against Alkylating Agents :

A study investigated the protective effects of SBES on bacteriophage T4 exposed to methyl methanesulfonate (MMS). The results indicated that higher concentrations of SBES significantly improved survival rates, demonstrating its potential as a chemoprotective agent against DNA-damaging agents . -

Oxidative Stress Reduction in Fibroblasts :

In vitro experiments using human fibroblasts showed that treatment with SBES reduced oxidative stress markers significantly compared to control groups. This suggests its potential for therapeutic applications in conditions related to oxidative damage . -

Anti-inflammatory Effects in Animal Models :

A mouse model study evaluated the anti-inflammatory properties of SBES, revealing a marked decrease in inflammatory cytokines following treatment. This positions SBES as a candidate for further exploration in chronic inflammatory diseases .

Q & A

Q. What experimental design strategies optimize reaction yield and selectivity for this compound under green chemistry principles?

- Methodological Answer : Implement Design of Experiments (DoE) to evaluate variables (catalyst loading, solvent polarity, temperature). Use response surface methodology (RSM) to model interactions. Prioritize bio-based solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., zeolites) to reduce waste. Validate via life-cycle assessment (LCA) .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Reconcile discrepancies by:

- DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra.

- Variable-temperature NMR to probe conformational dynamics.

- Cross-validation with X-ray crystallography for solid-state structure confirmation. Document deviations in supplementary materials with error margins .

Q. What in vitro/in vivo models are appropriate for evaluating the biological activity of this compound, and how should controls be designed?

- Methodological Answer : For cytotoxicity, use HEK-293 or HepG2 cells with MTT assays; include positive controls (e.g., cisplatin) and vehicle controls (DMSO/saline). For in vivo studies (e.g., anti-inflammatory effects), employ murine models (C57BL/6) with randomization and blinding. Dose-response curves must account for solubility limits and pharmacokinetic variability .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to study binding affinities with target enzymes. Perform MD simulations (GROMACS) to assess stability in solvent environments. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) and compare computed activation energies with experimental Arrhenius plots .

Q. What statistical approaches are robust for analyzing dose-dependent effects in studies involving this compound?

Q. How can cross-disciplinary studies (e.g., environmental chemistry, pharmacology) enhance mechanistic understanding of this compound?

- Methodological Answer : Collaborate to integrate techniques:

- Environmental fate studies : Use LC-MS/MS to track degradation products in simulated wastewater.

- Pharmacokinetics : Combine radiolabeling (¹⁴C) with PET imaging for biodistribution analysis.

- Multi-omics (transcriptomics/metabolomics) to elucidate cellular pathways affected by the compound .

Methodological Notes for Data Integrity

- Reproducibility : Share raw data and code repositories (GitHub, Zenodo) with DOI links .

- Contradiction Management : Use PRISMA guidelines for systematic reviews to resolve conflicting evidence .

- Ethical Compliance : For biological studies, adhere to IRB protocols (e.g., NIH Animal Research Guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.